2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid
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Overview
Description
2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid is a heterocyclic compound that contains a thiazolidine ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like piperidine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and various substituted derivatives of the benzoic acid moiety .
Scientific Research Applications
2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular pathways involved in inflammation and cancer, leading to the modulation of these processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid
- 3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)amino]benzoic acid
- 4-(2,4-dioxo-thiazolidin-5-ylidenemethyl)-benzoic acid methyl ester
Uniqueness
2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid is unique due to its specific structural features, which confer distinct biological activities. The presence of both the thiazolidine ring and the benzoic acid moiety allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c13-7-8(17-10(16)12-7)11-6-4-2-1-3-5(6)9(14)15/h1-4,8,11H,(H,14,15)(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTCTUOHTJTVCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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